5-Bromo-2,4-dichloropyrimidine
Overview
Description
5-Bromo-2,4-dichloropyrimidine: is an organic compound belonging to the class of halogenated pyrimidines. It is characterized by the presence of bromine and chlorine atoms attached to a pyrimidine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
5-Bromo-2,4-dichloropyrimidine is primarily used as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets by binding to the GABA B receptors, thereby modulating their activity . This interaction can lead to changes in neuronal excitability and neurotransmission .
Biochemical Pathways
The affected pathways primarily involve the GABAergic system. The downstream effects of modulating GABA B receptors can include changes in neuronal firing rates, synaptic plasticity, and overall neural network activity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. For instance, in the context of GABA B receptor modulation, the compound could potentially alter neuronal excitability and neurotransmission .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, it is noted that the compound may decompose under high temperatures, producing toxic hydrogen chloride gas . Therefore, it should be handled and stored avoiding high temperatures and strong acidic conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-dichloropyrimidine may be employed as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It has been shown to have inhibitory activities against cancer cells in vitro .
Molecular Mechanism
It is known to be involved in the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs .
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature with a melting point of 29-30 °C (lit.) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichloropyrimidine typically involves the bromination of 2,4-dichloropyrimidine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran are commonly used.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene are typically employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Products are often complex organic molecules with extended conjugation or functionalized aromatic systems.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-dichloropyrimidine is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is employed in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents. It is also used in the design of enzyme inhibitors and receptor modulators .
Industry: In the agrochemical industry, this compound is utilized in the synthesis of herbicides and fungicides. Its derivatives are explored for their potential to enhance crop protection and yield .
Comparison with Similar Compounds
2,4-Dichloro-5-iodopyrimidine: Similar in structure but contains iodine instead of bromine.
2,4-Dichloro-5-fluoropyrimidine: Contains fluorine instead of bromine.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of bromine.
Uniqueness: 5-Bromo-2,4-dichloropyrimidine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2,4-dichloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKXIUWKPGWBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302656 | |
Record name | 5-Bromo-2,4-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36082-50-5 | |
Record name | 5-Bromo-2,4-dichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36082-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,4-dichloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36082-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2,4-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,4-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Bromo-2,4-dichloropyrimidine a valuable starting material in organic synthesis, particularly for creating biologically active compounds?
A1: this compound serves as a versatile building block in organic synthesis due to its three halogen atoms, which can be selectively substituted in various chemical reactions. [, ] This allows for the introduction of different functional groups, enabling the creation of diverse chemical structures. This is particularly valuable in medicinal chemistry for synthesizing libraries of compounds with potentially useful biological activities.
Q2: Can you elaborate on the anticonvulsant potential of derivatives derived from this compound and their activity compared to existing treatments?
A2: Researchers investigated the anticonvulsant activity of several novel this compound derivatives using the maximal electroshock seizure (MES) model in rats. [] The study revealed that compound 3b, a specific derivative of this compound, exhibited significant anticonvulsant activity.
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